molecular formula C5H2F6O2 B074370 Hexafluoroacetylacetone CAS No. 1522-22-1

Hexafluoroacetylacetone

Cat. No. B074370
CAS RN: 1522-22-1
M. Wt: 208.06 g/mol
InChI Key: QAMFBRUWYYMMGJ-UHFFFAOYSA-N
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Description

Hexafluoroacetylacetone (HFAcAc) is a fluorinated β-diketone that has garnered interest due to its unique chemical and physical properties. It is distinguished by its 'rigid' molecular structure on the time scale of microwave spectroscopy, primarily existing in the enolic Cs form without the doubling of rotational lines, indicating high effective barriers to internal motions. This rigidity contrasts with its non-fluorinated counterpart, acetylacetone, showcasing the significant impact of fluorination on molecular behavior and stability (Evangelisti et al., 2009).

Synthesis Analysis

The synthesis of hexafluoroacetylacetone can be approached through various methods, including the reaction of hexafluoroacetone with CN- and SCN- compounds. This process is catalyzed by bases, such as triethylamine, leading to the formation of unique cyclic addition products (Roesky, 1985). Another significant synthesis pathway involves the direct fluorination of hexafluoroacetone-ethylene copolymer, leading to the creation of branched perfluoropolyethers, showcasing the material's potential for generating structurally unusual compounds (Gerhardt, Dumitru, & Lagow, 1980).

Molecular Structure Analysis

Hexafluoroacetylacetone's molecular structure has been extensively studied, revealing a 'rigid' enolic Cs form. Investigations using microwave spectroscopy and isotopic species have provided accurate structural data, emphasizing the molecule's stability and distinct configuration compared to its non-fluorinated counterpart (Evangelisti et al., 2009).

Chemical Reactions and Properties

Hexafluoroacetylacetone engages in various chemical reactions, including dissociative electron attachment (DEA) and complexation with metals. Its β-diketone structure allows for complexation with nearly any metal in the periodic table, forming stable complexes with sufficient vapor pressure for deposition techniques. Studies on DEA to hexafluoroacetylacetone and its metal complexes have provided insights into the role of low-energy electrons in focused electron beam-induced deposition, highlighting the compound's significance in material science (Engmann et al., 2013).

Physical Properties Analysis

The physical properties of hexafluoroacetylacetone, such as vapor pressure and stability, are enhanced by fluorination. This modification improves its application potential in various fields, including chemical vapor deposition precursors. Direct fluorination techniques have been utilized to synthesize high-molecular-weight perfluoropolyether, demonstrating the compound's versatility and the influence of structural modifications on its physical properties (Gerhardt, Dumitru, & Lagow, 1980).

Chemical Properties Analysis

Hexafluoroacetylacetone's chemical properties, especially its reactivity and interaction with metal ions, make it a valuable ligand in coordination chemistry. Its ability to form stable complexes with metals, coupled with its enhanced vapor pressure and stability due to fluorination, underscores its utility in applications requiring volatile metal sources. The compound's unique reactivity patterns, such as those observed in DEA studies, further contribute to its significance in chemical research and applications (Engmann et al., 2013).

Scientific Research Applications

  • Molecular Structure and Stability : Hexafluoroacetylacetone is a ‘rigid’ molecule, distinct from acetylacetone, with a high barrier to internal motions and a stable enolic Cs form. It has a well-defined molecular structure as determined through rotational spectra and ab initio calculations (Evangelisti et al., 2009).

  • Photochemistry and Photoproducts : Upon UV irradiation, hexafluoroacetylacetone produces CO among other photoproducts. This transformation is significant in understanding its photochemical behavior (Kusaba & Tsunawaki, 2007).

  • Separation of Uranium and Lanthanides : It effectively separates lanthanides from uranium matrices, providing a simplified and efficient process for isolating target elements (Rego et al., 2015).

  • Infrared Spectra of Metal Chelate Compounds : Its metal chelate compounds have distinct infrared spectra, aiding in the understanding of complex formations with various metals (Morris et al., 1963).

  • Thermochromatographic Separation : Hexafluoroacetylacetonates are useful for the transport and separation of short-life isotopes of metallic elements, demonstrating their applicability in nuclear chemistry (Fedoseev et al., 1987).

  • Catalytic Activity Tuning in Metal–Organic Frameworks : Incorporating hexafluoroacetylacetone in metal–organic frameworks alters the selectivity and activity of catalysts, particularly in ethylene hydrogenation processes (Liu et al., 2019).

  • Hydrogen Bond Analysis : The analysis of its infrared spectra provides insights into the hydrogen-bonding characteristics and force constants in its structure (Ogoshi & Nakamoto, 1966).

  • Surface Chemistry : Its interaction with surfaces like Cu(210) reveals complex chemistry and potential for low-temperature copper etching, important in material science (Nigg & Masel, 1998).

  • Matrix-Isolation Technique in Photoisomerization : Low-temperature matrix-isolation techniques combined with UV irradiation show its structural transformation and stability under different conditions (Nagashima et al., 2003).

  • Multinuclear Copper Complexes : The study of its complexes, like the 11-nuclear copper complex, aids in understanding the structural chemistry of metal-organic complexes (Romanenko et al., 2019).

Safety And Hazards

Hexafluoroacetylacetone is combustible and forms explosive mixtures with air at elevated temperatures . Development of hazardous combustion gases or vapors is possible in the event of fire . It is advised not to inhale the substance/mixture and to avoid the generation of vapors/aerosols .

Future Directions

Hexafluoroacetylacetone has been investigated as an etchant for copper and its complexes, such as Cu(Hfac)(trimethylvinylsilane) have been employed as precursors in microelectronics . This suggests potential future directions in the field of microelectronics.

Relevant Papers

Relevant papers include "Kinetics and Mechanism for the Reaction of Hexafluoroacetylacetone with CuO in Supercritical Carbon Dioxide" and "Electronic Structure and Proton Transfer in Ground-State Hexafluoroacetylacetone" . These papers provide valuable insights into the properties and applications of Hexafluoroacetylacetone.

properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione
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InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QAMFBRUWYYMMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H2F6O2
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DSSTOX Substance ID

DTXSID4061753
Record name 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
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Molecular Weight

208.06 g/mol
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Physical Description

Colorless to pale yellow liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,1,1,5,5,5-Hexafluoroacetylacetone
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Product Name

Hexafluoroacetylacetone

CAS RN

1522-22-1, 22466-49-5
Record name Hexafluoroacetylacetone
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Record name Hexafluoroacetylacetone
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Record name 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-
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Record name 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
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Record name 1,1,1,5,5,5-hexafluoropentane-2,4-dione
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Record name HEXAFLUOROACETYLACETONE
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Synthesis routes and methods I

Procedure details

A 100-ml eggplant-type flask was charged with 16.2 g of the obtained 1,1,1,5,5,5-hexafluoroacetylacetone dihydrate and 33.0 g of 98% sulfuric acid. Then, the flask was stopped, and the mixture was stirred for 4 hr at room temperature with a magnetic mixer, followed by standing still for 1 hr to have two layers separated from each other. Then, 12.5 g of 1,1,1,5,5,5-hexafluoroacetylacetone were obtained from the organic layer. This product was found by a gas chromatography (detector: FED, column: DB-1, column size: 0.25 mm×60 m) to be 1,1,1,5,5,5-hexafluoroacetylacetone having a purity of 99.9% (areal % in gas chromatography).
Quantity
16.2 g
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reactant
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Quantity
33 g
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Synthesis routes and methods II

Procedure details

In view of the above circumstances, the present inventors have made extensive researches and resultantly found that: it is possible to form a 1,1,1,5,5,5-hexafluoroacetylacetone hydrate by reacting a 3,3,3-trifluoropropynyl metal with a trifluoroacetate and then bringing the resulting reaction mixture (A), in which at least 1,1,1,5,5,5-hexafluoro-3-pentyn-2-one or an equivalent thereof is contained, into contact with water in the presence of an acid; and it is possible to produce 1,1,1,5,5,5-hexafluoroacetylacetone by dehydration of the thus-formed hydrate.
[Compound]
Name
3,3,3-trifluoropropynyl
Quantity
0 (± 1) mol
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mixture ( A )
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,870
Citations
AL Andreassen, D Zebelman… - Journal of the American …, 1971 - ACS Publications
The molecular geometries of a pair of isoelectronic molecules have been determined by gas-phase electron diffraction. Hexafluoroacetylacetone, which exists as the enol tautomer, was …
Number of citations: 120 pubs.acs.org
AL Andreassen, SH Bauer - Journal of Molecular Structure, 1972 - Elsevier
… (ACT) and trilluoroacetylacetone (TFACT) indicate the presence of conjugation in the ring, and provide values for comparison with corresponding features in hexafluoroacetylacetone …
Number of citations: 154 www.sciencedirect.com
DL Howard, HG Kjaergaard, J Huang… - The Journal of Physical …, 2015 - ACS Publications
The infrared and near-infrared spectra of acetylacetone, acetylacetone-d 8 , and hexafluoroacetylacetone are characterized from experiment and computations at different levels. In …
Number of citations: 58 pubs.acs.org
RE Sievers, BW Ponder, ML Morris… - Inorganic …, 1963 - ACS Publications
The gas phase chromatography of metal chelates of acetylacetone, trifluoroacetylacetone, and hexafluoroacetylacetone was investigated. Chelates of the fluorine-containing/3-…
Number of citations: 134 pubs.acs.org
ML Morris, RW Moshier, RE Sievers - Inorganic Chemistry, 1963 - ACS Publications
the earlier literature. 1-8 During the course of this recently: Cu (HFA) 2-H20, 6 mp 126-128; Zn (HFA) 2· 2H20, mp 153-154; Ni (HFA) 2-2H20, mp 207-208; Co (HFA) 2'2H20, mp 172-174…
Number of citations: 137 pubs.acs.org
B Ómarsson, S Engmann, O Ingólfsson - RSC Advances, 2014 - pubs.rsc.org
The β-diketones acetylacetone (AAc), trifluoroacetylacetone (TFAAc), and hexafluoroacetylacetone (HFAAc), are commonly used as ligands for metal complexes in applications where …
Number of citations: 14 pubs.rsc.org
K Iijima, Y Tanaka, S Onuma - Journal of molecular structure, 1992 - Elsevier
… [ 51 have determined the molecular structure of gaseous hexafluoroacetylacetone … Radial distribution curve for hexafluoroacetylacetone. The dots represent the experimental data and …
Number of citations: 36 www.sciencedirect.com
C Chatterjee, CD Incarvito, LA Burns… - The Journal of …, 2010 - ACS Publications
The ground electronic state (X̃ 1 A 1 ) of hexafluoroacetylacetone (HFAA) has been subjected to synergistic experimental and theoretical investigations designed to resolve …
Number of citations: 16 pubs.acs.org
H Ogoshi, K Nakamoto - The Journal of Chemical Physics, 1966 - pubs.aip.org
… we have studied the infrared spectra of hexafluoroacetylacetone and its d2 analog in the vapor … in hexafluoroacetylacetone than in acetylacetone.Since hexafluoroacetylacetone is much …
Number of citations: 179 pubs.aip.org
AHJ Abas, H Al hilfi Ali… - Research Journal of …, 2020 - researchgate.net
… and hexafluoroacetylacetone with Ni(II) and Co(III), second step formation in enamine of acetylacetone and enamine of hexafluoroacetylacetone … atom of hexafluoroacetylacetone and …
Number of citations: 4 www.researchgate.net

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